molecular formula C12H15NO5S B256491 Sec-butyl ({2-nitrophenyl}sulfinyl)acetate

Sec-butyl ({2-nitrophenyl}sulfinyl)acetate

Cat. No. B256491
M. Wt: 285.32 g/mol
InChI Key: IMBQTKWWUKSLRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sec-butyl ({2-nitrophenyl}sulfinyl)acetate, also known as Niflumic acid, is a non-steroidal anti-inflammatory drug (NSAID) that has been used for the treatment of various inflammatory conditions. It is a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which play a crucial role in inflammation. The synthesis of Niflumic acid is of great interest to chemists and pharmaceutical companies due to its potential therapeutic applications.

Mechanism of Action

Sec-butyl ({2-nitrophenyl}sulfinyl)acetate acid works by inhibiting the activity of COX-2, which is responsible for the production of prostaglandins. Prostaglandins play a crucial role in inflammation, and their inhibition leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
This compound acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of cytokines, which are involved in the inflammatory response. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-kB), a transcription factor that plays a crucial role in the inflammatory response. Additionally, this compound acid has been shown to have anti-oxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using Sec-butyl ({2-nitrophenyl}sulfinyl)acetate acid in lab experiments is its potency as a COX-2 inhibitor. It has been shown to be more potent than other NSAIDs such as aspirin and ibuprofen. Additionally, this compound acid has a relatively low toxicity profile, making it a safer option for lab experiments. One limitation of using this compound acid in lab experiments is its solubility. This compound acid has low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research and development of Sec-butyl ({2-nitrophenyl}sulfinyl)acetate acid. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the efficacy of this compound acid in inhibiting the growth of cancer cells in vivo. Another area of interest is the development of more efficient synthesis methods for this compound acid, which could lead to increased production and lower costs. Additionally, further studies are needed to better understand the biochemical and physiological effects of this compound acid, which could lead to the development of new therapeutic applications.

Synthesis Methods

The synthesis of Sec-butyl ({2-nitrophenyl}sulfinyl)acetate acid involves the reaction of sec-butyl acetoacetate with 2-nitrophenylsulfinyl chloride in the presence of a base such as triethylamine. The resulting product is then hydrolyzed with sodium hydroxide to yield this compound acid. This method has been optimized to produce high yields of this compound acid with minimal side reactions.

Scientific Research Applications

Sec-butyl ({2-nitrophenyl}sulfinyl)acetate acid has been extensively studied for its anti-inflammatory properties and has been shown to be effective in the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

Molecular Formula

C12H15NO5S

Molecular Weight

285.32 g/mol

IUPAC Name

butan-2-yl 2-(2-nitrophenyl)sulfinylacetate

InChI

InChI=1S/C12H15NO5S/c1-3-9(2)18-12(14)8-19(17)11-7-5-4-6-10(11)13(15)16/h4-7,9H,3,8H2,1-2H3

InChI Key

IMBQTKWWUKSLRB-UHFFFAOYSA-N

SMILES

CCC(C)OC(=O)CS(=O)C1=CC=CC=C1[N+](=O)[O-]

Canonical SMILES

CCC(C)OC(=O)CS(=O)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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